molecular formula C9H9BrO2 B1662064 Methyl 5-bromo-2-methylbenzoate CAS No. 79669-50-4

Methyl 5-bromo-2-methylbenzoate

Cat. No. B1662064
CAS RN: 79669-50-4
M. Wt: 229.07 g/mol
InChI Key: FDCYLMYCHALQJR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methylbenzoate, also known as Methyl 5-Bromo-o-toluate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a catalytic agent and petrochemical additive .


Synthesis Analysis

Methyl 5-bromo-2-methylbenzoate can be synthesized from Methanol and 5-Bromo-2-methylbenzoic acid . Other synthesis methods involve the use of 2-methylbenzoic acid in concentrated sulfuric acid, with bromine added dropwise over 10 minutes and stirred at 25 °C for 20 hours .


Molecular Structure Analysis

The molecular formula of Methyl 5-bromo-2-methylbenzoate is C9H9BrO2. It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .


Physical And Chemical Properties Analysis

Methyl 5-bromo-2-methylbenzoate is a white to light yellow powder to crystal. It has a melting point of 46.0 to 50.0 °C and a boiling point of 265 °C. It is soluble in methanol .

Safety And Hazards

Methyl 5-bromo-2-methylbenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

methyl 5-bromo-2-methylbenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCYLMYCHALQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311504
Record name Methyl 5-bromo-2-methylbenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-methylbenzoate

CAS RN

79669-50-4
Record name Methyl 5-bromo-2-methylbenzoate
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Record name 79669-50-4
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Record name Methyl 5-bromo-2-methylbenzoate
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Record name Methyl 5-bromo-2-methylbenzoate
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Synthesis routes and methods I

Procedure details

A 60:40 mixture of 5-bromo-2-methyl benzoic acid and 3-bromo-2-methyl benzoic acid (8.0 g, 0.037 mol) was dissolved in N,N′-dimethylformamide (130 mL). Methyl iodide (2.28 mL, 2.3 mol) and potassium carbonate (5.11 g, 0.037 mol) were added in sequence at room temperature. The mixture was stirred at room temperature for 2 hours at which point the reaction was determined to be complete by HPLC. The solvent was removed under high vacuum and the resulting residue was passed through a silica gel column using 5% ethyl acetate in hexanes as the eluent. The mixture of isomers was obtained as an oil and then separated by preparative normal phase HPLC using 0.5% isopropyl alcohol in hexanes as the eluent. The title compound was obtained as a white solid (1.38 g, 29%). 1H NMR (300.132 MHz, CDCl3) δ 8.04 (d, J=2.2 Hz, 1H), 7.50 (dd, J=8.2, 2.2 Hz, 1H), 7.12 (d, J=8.2 Hz, 1H), 3.89 (s, 3H), 2.54 (s, 3H).
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8 g
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2.28 mL
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5.11 g
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130 mL
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Yield
29%

Synthesis routes and methods II

Procedure details

The compound of example 1 (20.3 g, 0.0944 mol) was dissolved in 150 mL methanol and cooled to 0° C. To this reaction mixture, thionyl chloride (28.07 g, 0.236 mol) was added slowly within 15-20 min. The reaction mixture was stirred at room temperature for 2-3 h. After completion of the reaction, MeOH was removed under vacuum. The oily material obtained was dissolved in ethyl acetate and washed with sodium bicarbonate, water and brine and dried over anhydrous sodium sulfate. The organic layer was concentrated to obtain the title compound.
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20.3 g
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150 mL
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28.07 g
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Synthesis routes and methods III

Procedure details

The crude 5-bromo-2-methylbenzoic acid (1) (60.8 g; 283 mmol) was stirred in methanol (400 mL) and concentrated sulfuric acid (6 mL) was added. The mixture was heated at gentle boiling for 20 hours. The solvent was evaporated and the residue was taken up into toluene and water. The solution was shaken and the phases were separated. The organic layer was washed with dilute aqueous NaHCO3, water, and brine. The solution was dried with MgSO4, filtered, and evaporated to get an orange oil. Fractional distillation at reduced pressure yields a mixture of the title compound and 3-bromo-2-methylbenzoic acid methyl ester (47.9 g; 74%).
Quantity
47.9 g
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reactant
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60.8 g
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400 mL
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6 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-methyl-benzoic acid (9.9 g, 46 mmol) in DMF (100 mL) was added K2CO3 (7.6 g, 55 mmol) and CH3I (20 g, 140 mmol) slowly. After stirring at room temperature for 4 h, the solvent was removed under vacuum. The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine and dried over Na2SO4. The solvent was removed under vacuum to afford 5-bromo-2-methylbenzoic acid methyl ester (8.6 g, 82%), which was used in next step without further purification. 1H NMR (300 MHz, CDCl3) δ 8.04 (d, J=2.1, 1H), 7.50 (dd, J=8.1, 2.1, 1H), 7.12 (d, J=8.1, 1H), 3.89 (s, 3H), 2.53 (s, 3H).
Quantity
9.9 g
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7.6 g
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20 g
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100 mL
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Synthesis routes and methods V

Procedure details

To 50 g of Na-X type zeolite dry powder (Zeolum type F-9; 100 meshes or finer, produced by Tosoh Corporation) was added dropwise 7.51 g (50.0 mmol) of methyl 2-methylbenzoate with stirring. Further, 3.9 ml (75 mmol) of bromine was added dropwise thereto at 45˜50° C., and the mixture was stirred at 80° C. for 1 hour. To the reaction mixture was added a solution of potassium carbonate (5.5 g) in water (50 ml) and methanol (250 ml). The mixture was stirred at room temperature for 10 minutes and filtered. The residual zeolite powder was washed with warmed hydrous methanol (10%, 250 ml). The filtrate and the washing were combined and concentrated. The residue was diluted with ethyl acetate, washed twice with water, dried and concentrated. The residue (2.98 g) was subjected to silica gel column chromatography (eluted with n-hexane:toluene=10:1 and then 5:1 and then 3:1) to obtain 1.97 g (8.60 mmol) of methyl 5-bromo-2-methylbenzoate as crystals.
Quantity
7.51 g
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3.9 mL
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5.5 g
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50 mL
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-2-methylbenzoate
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Citations

For This Compound
28
Citations
CK Kumar, HV Kumar… - Journal of …, 2010 - onlinepharmacytech.info
… with saturated NaHCO3, brine solution, dried over anhydrous MgSO4, filtered, and distillation under vacuum to afford 9.5 g of the desired product methyl 5bromo-2-methylbenzoate in 85…
Number of citations: 3 www.onlinepharmacytech.info
Y Wang, H Wang, X Jiang, Z Jiang, T Guo, X Ji, Y Li… - Molecules, 2019 - mdpi.com
… Methyl 5-bromo-2-methylbenzoate (2.29 g, 10 mmol) was added to a flask containing 20 mL … The mixture was refluxed until methyl 5-bromo-2-methylbenzoate was fully converted. The …
Number of citations: 8 www.mdpi.com
T Li, J Li, Z Zhu, W Pan, S Wu - RSC advances, 2019 - pubs.rsc.org
… To explore the practical utility of this C(sp 3 )–H benzylic oxygenation reaction, a gram-scale reaction of methyl 5-bromo-2-methylbenzoate oxidation was performed (Scheme 2) under …
Number of citations: 1 pubs.rsc.org
TS DePaola - 2020 - search.proquest.com
… Added to a 100 mL RBF was methyl 5-bromo-2-methylbenzoate (0.905 g, 3.95 mmol), CH3CN (20 mL), NBS (0.774 g, 4.35 mmol), and BPO (0.191 g, 0.790 mmol). The reaction was …
Number of citations: 0 search.proquest.com
Q Li, L Meng, S Zhou, X Deng, N Wang, Y Ji… - European Journal of …, 2019 - Elsevier
A series of novel xanthine derivatives 2a-l incorporating benzoic acid moieties were rapidly generated by using strategy of scaffold-hopping from our previously reported scaffold uracil …
Number of citations: 22 www.sciencedirect.com
EC Chao - Drugs of the Future, 2011 - access.portico.org
… In another method, hydrolysis of methyl 5-bromo-2-methylbenzoate (XVI) with NaOH in MeOH at 50 C gives rise to the benzoic acid (XVII) (3), which is then chlorinated with (COCl)2 in …
Number of citations: 34 access.portico.org
SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …
Number of citations: 13 pubs.acs.org
CJ Saint-Louis, RN Shavnore… - Organic & …, 2017 - pubs.rsc.org
Nine new polycyclic aromatic BN-1,2-azaborine analogues containing the N-BOH moiety were synthesized using a convenient two-step, one-pot procedure. Characterization of the …
Number of citations: 14 pubs.rsc.org
M Imanishi, Y Nakajima, Y Tomishima… - Journal of medicinal …, 2008 - ACS Publications
We designed a series of benzoic acid derivatives containing the biphenyl ether or biphenyl template on the RHS and a phenylethanolaminotetraline (PEAT) skeleton, which was …
Number of citations: 26 pubs.acs.org
T Seedorf - 2023 - repo.uni-hannover.de
The oligopeptides cystobactamid and Myxovalargin A are natural products produced by myxobacteria. Both secondary metabolites exhibit high antibacterial activity and are currently in …
Number of citations: 0 www.repo.uni-hannover.de

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